1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Overview
Description
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is a synthetic organic compound characterized by the presence of a diazepane ring substituted with a 2,6-dinitro-4-(trifluoromethyl)phenyl group
Preparation Methods
The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the 2,6-dinitro-4-(trifluoromethyl)phenyl precursor. This precursor can be synthesized through nitration of 4-(trifluoromethyl)aniline, followed by diazotization and subsequent coupling with a diazepane derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of advanced purification methods, such as recrystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and nitroso derivatives.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert the nitro groups to amino groups, resulting in diamino derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of these targets. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane can be compared with other similar compounds, such as:
- 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole
- N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
These compounds share the 2,6-dinitro-4-(trifluoromethyl)phenyl moiety but differ in their core structures, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its diazepane ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O4/c13-12(14,15)8-6-9(18(20)21)11(10(7-8)19(22)23)17-4-1-2-16-3-5-17/h6-7,16H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMYOJCJMVMSQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319724 | |
Record name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818948 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
341967-79-1 | |
Record name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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